molecular formula C18H20ClNO2 B13899113 methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

Cat. No.: B13899113
M. Wt: 317.8 g/mol
InChI Key: UZWYUWWSGXSGPX-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. Subsequent steps involve esterification and benzylation to introduce the methyl ester and benzyl groups, respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another isoquinoline derivative with different functional groups.

    1,2,3,4-tetrahydroisoquinoline: A simpler isoquinoline derivative with potential biological activities.

    N-methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: A related compound with hydroxyl groups.

Uniqueness

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, methyl ester, and isoquinoline core makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate; hydrochloride (CAS No. 2891599-63-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20ClNO2
  • Molecular Weight : 317.81 g/mol
  • Purity : ≥95%
  • Dopamine Receptor Modulation : Compounds similar to methyl 2-benzyl-3,4-dihydroisoquinoline derivatives have been studied for their ability to modulate dopamine receptors, particularly in the context of Parkinson's disease and other neurodegenerative disorders. These compounds act as positive allosteric modulators at D1 dopamine receptors, enhancing receptor activity without directly activating the receptor .
  • Neuroprotective Effects : Research indicates that isoquinoline derivatives may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a critical role .
  • Antitumor Activity : Some studies suggest that isoquinoline derivatives possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

In Vitro Studies

In vitro experiments have demonstrated that methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate can influence various biological pathways:

Study Cell Type Effect Observed
NeuroprotectionSH-SY5Y (neuronal)Reduced cell death under oxidative stress
AntiproliferativeA549 (lung cancer)Inhibition of cell proliferation
Apoptosis inductionHeLa (cervical cancer)Increased apoptotic markers

In Vivo Studies

Research involving animal models has further elucidated the compound's effects:

  • Parkinson's Disease Model : In a mouse model of Parkinson's disease, administration of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate resulted in improved locomotor activity and enhanced dopamine signaling in the striatum .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size and weight compared to control groups .

Case Study 1: Neuroprotection in Parkinson’s Disease

A study published in Journal of Medicinal Chemistry investigated the effects of methyl 2-benzyl derivatives on D1 receptor modulation. The results indicated significant improvement in motor functions in treated mice compared to untreated controls, suggesting potential therapeutic applications for Parkinson's disease .

Case Study 2: Antitumor Activity

Another case study focused on the antitumor effects of methyl 2-benzyl derivatives against various cancer cell lines. The findings highlighted a dose-dependent response where higher concentrations led to increased apoptosis and reduced viability in cancer cells .

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-21-18(20)16-9-5-8-15-10-11-19(13-17(15)16)12-14-6-3-2-4-7-14;/h2-9H,10-13H2,1H3;1H

InChI Key

UZWYUWWSGXSGPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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